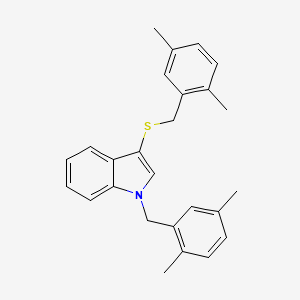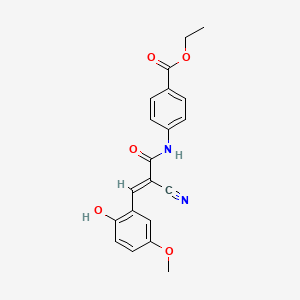![molecular formula C15H17N5O3 B2559419 N-[(ciclopentilcarbamoyl)amino]-3-fenil-1,2,4-oxadiazol-5-carboxamida CAS No. 1993058-35-7](/img/structure/B2559419.png)
N-[(ciclopentilcarbamoyl)amino]-3-fenil-1,2,4-oxadiazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]hydrazinecarboxamide is a useful research compound. Its molecular formula is C15H17N5O3 and its molecular weight is 315.333. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]hydrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]hydrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han diseñado receptores basados en NHC que reconocen y capturan selectivamente moléculas diana, como iones, gases o biomoléculas. Estas aplicaciones se encuentran en sensores químicos, administración de fármacos y monitoreo ambiental .
- Los investigadores han explorado catalizadores basados en NHC en diversas transformaciones, incluidas reacciones de acoplamiento cruzado, síntesis asimétrica y activación C–H. Estos catalizadores exhiben alta actividad y selectividad, lo que los convierte en herramientas valiosas en la síntesis orgánica .
- El compuesto podría servir como un enlace en MOF, contribuyendo a su estabilidad, porosidad y propiedades de adsorción de gas. Los MOF se utilizan en almacenamiento, separación y catálisis de gases .
- Los investigadores han explorado sistemas basados en NHC para la administración dirigida de fármacos, mejorando la eficacia terapéutica y minimizando los efectos secundarios .
- Las jaulas basadas en NHC pueden autoensamblarse en estructuras intrincadas, lo que lleva a aplicaciones en química huésped-huésped, reconocimiento molecular y nanotecnología .
Reconocimiento molecular y detección
Catálisis
Marcos metal-orgánicos (MOF)
Sistemas de administración de fármacos
Química supramolecular
Ciencia de materiales
En resumen, N-[(ciclopentilcarbamoyl)amino]-3-fenil-1,2,4-oxadiazol-5-carboxamida es prometedora en reconocimiento molecular, catálisis, administración de fármacos, MOF, química supramolecular y ciencia de materiales. Sus propiedades versátiles lo convierten en un área de investigación emocionante con aplicaciones prácticas en varios campos . Si desea más detalles o tiene preguntas adicionales, ¡no dude en preguntar! 😊
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties , suggesting that this compound may also target infectious agents.
Mode of Action
The exact mode of action of N-[(cyclopentylcarbamoyl)amino]-3-phenyl-1,2,4-oxadiazole-5-carboxamide It’s known that 1,2,4-oxadiazoles, a core structure in this compound, possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that the compound might interact with its targets through hydrogen bonding, leading to potential changes in the target’s function.
Biochemical Pathways
Given the anti-infective properties of related 1,2,4-oxadiazoles , it’s plausible that this compound could affect pathways related to microbial growth and survival.
Result of Action
The molecular and cellular effects of N-[(cyclopentylcarbamoyl)amino]-3-phenyl-1,2,4-oxadiazole-5-carboxamide Based on the anti-infective properties of related 1,2,4-oxadiazoles , it’s possible that this compound could inhibit the growth of infectious agents, leading to their eventual elimination.
Action Environment
Propiedades
IUPAC Name |
1-cyclopentyl-3-[(3-phenyl-1,2,4-oxadiazole-5-carbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c21-13(18-19-15(22)16-11-8-4-5-9-11)14-17-12(20-23-14)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,18,21)(H2,16,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSABAVPODQFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NNC(=O)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-(3-fluorophenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2559336.png)

![N-(5-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2559339.png)


![5-ethoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2559342.png)
![N-[(5-bromopyrazin-2-yl)methyl]-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B2559345.png)
![2,5-dichloro-N-{[4-(4-fluorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2559348.png)

![2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide](/img/structure/B2559350.png)
![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2559352.png)


![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2559357.png)
